molecular formula C21H16BrN3O4 B12180359 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12180359
M. Wt: 454.3 g/mol
InChI Key: UPHWPHZIXXMZBM-UHFFFAOYSA-N
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Description

6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazinone ring with a benzoxazinone moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the benzoxazinone moiety: This can be synthesized by the cyclization of o-aminophenols with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazinone ring, forming corresponding carboxylic acids.

    Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone and benzoxazinone moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the complex ring structures.

    Pyridazinone derivatives: Similar in having the pyridazinone ring but differ in other structural aspects.

    Benzoxazinone derivatives: Share the benzoxazinone moiety but differ in the attached functional groups.

Uniqueness

The uniqueness of 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one lies in its combination of the pyridazinone and benzoxazinone rings, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

6-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H16BrN3O4/c1-24-17-10-14(4-8-19(17)29-12-21(24)28)18(26)11-25-20(27)9-7-16(23-25)13-2-5-15(22)6-3-13/h2-10H,11-12H2,1H3

InChI Key

UPHWPHZIXXMZBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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